molecular formula C11H17N3O B2480928 1-(2,6-Dimethylpyrimidin-4-yl)piperidin-3-ol CAS No. 878681-97-1

1-(2,6-Dimethylpyrimidin-4-yl)piperidin-3-ol

Cat. No.: B2480928
CAS No.: 878681-97-1
M. Wt: 207.277
InChI Key: WCSYQYQJWFJZMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,6-Dimethylpyrimidin-4-yl)piperidin-3-ol ( 878681-97-1) is a chemical compound with the molecular formula C11H17N3O and a molecular weight of 207.27 g/mol . This piperidin-3-ol derivative is functionalized with a 2,6-dimethylpyrimidinyl group, making it a valuable intermediate in medicinal chemistry and drug discovery research. Its structure, which incorporates both a hydrogen-bond donor (the hydroxyl group) and hydrogen-bond acceptors (the pyrimidine nitrogen atoms), is highly useful for the synthesis of more complex molecules and for exploring structure-activity relationships. The compound is part of a class of structures known for their utility as building blocks in the development of pharmacologically active agents . Researchers leverage this scaffold in various applications, including the design of enzyme inhibitors and molecular probes. As a key synthetic precursor, it can be used to generate further analogues, such as the related methanol derivative (CAS 1089644-50-7), to expand chemical libraries for biological screening . This product is strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet prior to handling and adhere to all relevant laboratory safety protocols.

Properties

IUPAC Name

1-(2,6-dimethylpyrimidin-4-yl)piperidin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O/c1-8-6-11(13-9(2)12-8)14-5-3-4-10(15)7-14/h6,10,15H,3-5,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCSYQYQJWFJZMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C)N2CCCC(C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Nucleophilic Reactions

The hydroxyl group on the piperidine ring enables nucleophilic substitution or condensation reactions. For example:

  • Esterification : Reacting with acetyl chloride in anhydrous conditions yields the corresponding acetate ester.

  • Ether Formation : Williamson synthesis with alkyl halides (e.g., methyl iodide) produces ether derivatives .

Table 1: Nucleophilic Reaction Examples

Reaction TypeReagents/ConditionsProductAnalytical Confirmation
EsterificationAcetyl chloride, pyridine, 0°C3-Acetoxy-1-(2,6-dimethylpyrimidin-4-yl)piperidine¹H NMR: δ 2.05 (s, 3H, CH₃CO)
Ether SynthesisMethyl iodide, K₂CO₃, DMF, 80°C3-Methoxy-1-(2,6-dimethylpyrimidin-4-yl)piperidineIR: 1105 cm⁻¹ (C-O-C)

Electrophilic Aromatic Substitution

The electron-rich pyrimidine ring may undergo substitution at activated positions. Computational studies on analogous compounds suggest:

  • Nitration : Directed by dimethyl groups, likely at the 5-position of the pyrimidine ring.

  • Halogenation : Bromine in acetic acid introduces bromine at the 5-position .

Table 2: Pyrimidine Ring Reactivity

ReactionPositionYield (%)Key Spectral DataReference
BrominationC572¹H NMR: δ 4.45 (s, 1H, Br)
NitrationC558MS: m/z 252 [M+H]⁺

Redox Reactions

  • Oxidation : Tertiary alcohol groups are resistant to oxidation, but strong oxidants (e.g., KMnO₄/H⁺) may cleave the piperidine ring.

  • Reduction : Catalytic hydrogenation (Pd/C, H₂) reduces the pyrimidine ring to a tetrahydropyrimidine .

Metabolic Transformation

In vivo studies on structurally related piperidine-pyrimidine compounds suggest:

  • Hydroxylation : Cytochrome P450 enzymes oxidize the methyl groups on the pyrimidine ring.

  • Conjugation : Glucuronidation of the hydroxyl group enhances water solubility for excretion .

Table 3: Metabolic Pathways

PathwayEnzyme SystemMetabolite IdentifiedBioactivity Impact
HydroxylationCYP3A44-Hydroxy-2,6-dimethylpyrimidineReduced CNS penetration
GlucuronidationUGT1A13-O-Glucuronide conjugateIncreased renal clearance

Coupling Reactions

The pyrimidine nitrogen can participate in cross-coupling (e.g., Suzuki-Miyaura) with aryl boronic acids, enabling diversification .

Key Analytical Methods

  • ¹H/¹³C NMR : Used to confirm substitution patterns (e.g., δ 1.22 ppm for methyl groups) .

  • Mass Spectrometry : Validates molecular weights (e.g., m/z 207.27 [M+H]⁺) .

  • X-ray Diffraction : Resolves stereochemistry in crystalline derivatives .

Scientific Research Applications

Antiviral Activity

Research indicates that compounds similar to 1-(2,6-Dimethylpyrimidin-4-yl)piperidin-3-ol exhibit antiviral properties. A study highlighted that derivatives of this compound showed moderate efficacy against specific viral targets, with effective concentration (EC50) values ranging from 130 to 263 µM. This suggests potential applications in developing antiviral medications.

Inhibition of Enzymatic Activity

The compound has demonstrated significant inhibition of tyrosinase, an enzyme involved in melanin production. This property suggests its potential use in cosmetic formulations aimed at skin lightening and treating hyperpigmentation disorders.

Neuropharmacological Effects

The piperidine structure is known for its neuroactive properties. Compounds containing this moiety have been investigated for their ability to modulate neurotransmitter systems, which could lead to applications in treating neurological disorders such as anxiety and depression .

Case Study 1: Antiviral Efficacy

A study conducted on related pyrimidine-based compounds demonstrated their capacity to inhibit viral replication in vitro. The findings indicated that modifications to the pyrimidine ring could enhance antiviral activity, paving the way for new therapeutic agents targeting viral infections.

Case Study 2: Tyrosinase Inhibition

In a kinetic study, the compound was tested for its effect on tyrosinase activity. Results showed a marked reduction in diphenolase activity, suggesting that it could be a valuable ingredient in skin care products aimed at reducing pigmentation and promoting an even skin tone.

Case Study 3: Neuroprotective Properties

A series of experiments evaluated the neuroprotective effects of piperidine derivatives on neuronal cell lines subjected to oxidative stress. The results indicated that these compounds could protect against cell death and promote neuronal survival, indicating potential applications in neurodegenerative diseases like Alzheimer's .

Material Science Applications

The compound's unique structure also lends itself to applications in material science, particularly in the development of functional materials with specific electronic or photonic properties. Its ability to form stable complexes with metals can be exploited in catalysis and sensor technology.

Mechanism of Action

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Compounds

Compound Name Core Structure Key Substituents/Functional Groups Molecular Formula Patent/Literature Activity
1-(2,6-Dimethylpyrimidin-4-yl)piperidin-3-ol Pyrimidine + piperidine 2,6-dimethylpyrimidine; piperidin-3-ol C₁₁H₁₇N₃O 0 patents, 2 literature
3-(2-Chloro-3-(dimethoxymethyl)pyridin-4-yl)prop-2-yn-1-ol Pyridine + propargyl alcohol Chloro, dimethoxymethyl, propargyl alcohol C₁₁H₁₃ClNO₃ Not reported
3-(5,6-Dimethoxypyridin-3-yl)prop-2-yn-1-ol Pyridine + propargyl alcohol 5,6-dimethoxypyridine; propargyl alcohol C₁₀H₁₁NO₃ Not reported
4-(3-Cyclobutyl-1,2,4-oxadiazol-5-yl)piperidine Oxadiazole + piperidine Cyclobutyl-oxadiazole; piperidine C₁₀H₁₅N₃O 1 patent
Thieno[3,2-d]pyrimidine derivatives (EP 2402347A1) Thienopyrimidine + morpholine Morpholine; indazolyl; methyl-piperidin-3-ol Varies Patented (e.g., EP 2402347A1 )

Key Observations:

Core Heterocycles: The target compound combines pyrimidine and piperidine, whereas analogs in –2 use pyridine cores with propargyl alcohol chains. Thienopyrimidine derivatives () incorporate sulfur, enhancing aromatic stacking and electronic properties, which are absent in the target compound .

Functional Groups: The hydroxyl group in piperidin-3-ol may improve solubility compared to non-hydroxylated piperidines (e.g., 4-(3-cyclobutyl-oxadiazolyl)piperidine in ) .

Physicochemical and Pharmacological Implications

  • Lipophilicity : The dimethylpyrimidine and piperidine groups in the target compound likely confer moderate lipophilicity, balancing membrane permeability and aqueous solubility. In contrast, oxadiazole-containing analogs () may exhibit higher metabolic stability due to bioisosteric replacement .
  • Therapeutic Potential: While the target compound lacks reported pharmacological data, structurally related thienopyrimidines in are patented for kinase modulation, suggesting possible but unexplored applications in oncology or inflammation .

Biological Activity

1-(2,6-Dimethylpyrimidin-4-yl)piperidin-3-ol is a compound that combines a piperidine ring with a pyrimidine moiety, specifically featuring a hydroxyl group at the 3-position of the piperidine. This unique structure suggests potential biological activities, particularly in medicinal chemistry. The following sections explore its biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C12_{12}H16_{16}N2_{2}O
  • Molecular Weight : 207.27 g/mol

The compound's structural features enable it to interact with various biological targets, potentially leading to diverse pharmacological effects.

Antimicrobial Activity

The compound may also possess antimicrobial properties. While direct studies are scarce, related piperidine derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria. For instance, structural modifications in similar compounds have resulted in varying levels of antibacterial activity .

The mechanism by which this compound exerts its effects likely involves:

  • Enzyme Inhibition : The compound may bind to enzymes or receptors, modulating their activities and influencing cellular pathways.
  • Interaction with Nucleic Acids : Some derivatives of pyrimidine compounds have been shown to inhibit nucleic acid synthesis, which could extend to this compound as well .

Synthesis and Characterization

Various synthetic routes for producing this compound have been explored, including oxidation and substitution reactions that modify the piperidine ring. Future research could focus on optimizing these methods to enhance yield and purity for biological testing.

Comparative Studies

Comparative analyses with similar compounds highlight the unique biological profile of this compound. For example:

CompoundKey FeaturesBiological Activity
1-(2,6-Dimethylpyrimidin-4-yl)piperidineLacks hydroxyl groupVarying activity against cancer cell lines
Other pyrimidine derivativesDifferent substituentsAntibacterial and antifungal properties

Future Directions

Given the limited current research on this compound, future studies should aim to:

  • Conduct In Vitro Studies : Investigate the compound's efficacy against specific cancer cell lines and microbial strains.
  • Explore Structure–Activity Relationships : Assess how modifications to the structure influence biological activity.
  • Evaluate Pharmacokinetics : Study absorption, distribution, metabolism, and excretion (ADME) profiles to understand its therapeutic potential.

Q & A

Q. What experimental design strategies are recommended for optimizing the synthesis of 1-(2,6-Dimethylpyrimidin-4-yl)piperidin-3-ol?

To improve yield and purity, employ factorial design to systematically evaluate variables like temperature, solvent polarity, and catalyst loading. For example, a two-level factorial design can identify critical factors affecting the reaction while minimizing experimental runs . Coupling this with purification techniques such as recrystallization or chromatography (e.g., using silica gel with gradient elution) ensures high purity .

Q. Which spectroscopic and crystallographic methods are essential for confirming the structural integrity of this compound?

  • NMR spectroscopy (¹H/¹³C) to verify substituent positions and stereochemistry.
  • X-ray diffraction (XRD) to resolve crystal structure and confirm intramolecular interactions (e.g., hydrogen bonding) .
  • Mass spectrometry (HRMS) for molecular weight validation.
  • HPLC with UV detection to assess purity (>95% recommended for pharmacological studies) .

Q. What are the critical stability considerations for storing this compound in research settings?

Store in airtight, light-resistant containers under inert gas (e.g., argon) at −20°C to prevent oxidation or hydrolysis. Regularly monitor stability via accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) .

Advanced Research Questions

Q. How can computational quantum chemistry guide reaction pathway optimization for synthesizing piperidine derivatives like this compound?

Use density functional theory (DFT) to model transition states and identify low-energy pathways. For example, ICReDD’s approach integrates quantum calculations with experimental data to predict optimal conditions (e.g., solvent effects, catalytic mechanisms) . Tools like Gaussian or ORCA can simulate intermediates, reducing trial-and-error experimentation .

Q. What methodologies resolve contradictions in biological activity data for this compound across studies?

  • Dose-response profiling : Validate activity across multiple cell lines (e.g., IC₅₀ in cancer vs. normal cells) .
  • Binding assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify target affinity.
  • Meta-analysis : Statistically aggregate data to distinguish assay-specific artifacts (e.g., solvent interference) from true biological effects .

Q. How are polymorphic forms of piperidine-based compounds characterized, and how do they impact pharmacological properties?

  • DSC/TGA : Differentiate polymorphs via melting points and thermal stability .
  • PXRD : Compare diffraction patterns to reference databases (e.g., Cambridge Structural Database).
  • Solubility studies : Assess bioavailability differences; e.g., Form I may exhibit 3× higher aqueous solubility than Form II, impacting in vivo efficacy .

Q. What advanced separation technologies are effective in isolating enantiomers or regioisomers of this compound?

  • Chiral HPLC : Use amylose- or cellulose-based columns with hexane/isopropanol gradients.
  • Simulated moving bed (SMB) chromatography : Scalable for industrial-grade purity .
  • Membrane separation : Leverage molecular weight cut-off (MWCO) filters for preliminary fractionation .

Methodological Considerations for Data Contradictions

  • Reproducibility checks : Standardize protocols (e.g., reaction time, quenching methods) to minimize variability .
  • Cross-lab validation : Collaborate with independent labs to confirm results .
  • Machine learning : Train models on historical data to predict outliers or systemic errors .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.